2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound belongs to the class of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles. It has been studied for its potential as an alpha1-adrenergic receptor antagonist.
- Alpha1-adrenergic receptors (α1-ARs) are G-protein-coupled receptors involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate.
- The compound’s structure includes a piperazine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidin-4-one scaffold.
Preparation Methods
- Synthetic routes involve the construction of the complex pyrido[1,2-a]pyrimidin-4-one core.
- Industrial production methods may include multi-step syntheses, purification, and optimization for yield.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products could include derivatives with modified substituents or functional groups.
Scientific Research Applications
Neurological Conditions: Alpha1-AR antagonists are investigated for treating neurological disorders.
Cardiovascular Diseases: Potential use in cardiac hypertrophy, heart failure, hypertension, and angina.
Psychiatric Disorders: Implications for depression and anxiety.
Benign Prostate Hyperplasia: Management of prostate-related conditions.
Other Applications: Asthma, anaphylaxis, and hyperthyroidism.
Mechanism of Action
- The compound likely acts by blocking alpha1-adrenergic receptors.
- Molecular targets include smooth muscle cells in blood vessels and the prostate.
- Specific pathways involve GPCR signaling cascades.
Comparison with Similar Compounds
- Similar compounds include trazodone, naftopidil, and urapidil .
- Uniqueness lies in the combination of the piperazine, thiazolidinone, and pyrido[1,2-a]pyrimidin-4-one moieties.
Remember that this compound’s pharmacokinetic profile warrants further investigation as a potential alpha1-adrenergic receptor antagonist
Properties
Molecular Formula |
C28H31N5O3S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-18(2)17-33-27(35)23(38-28(33)37)16-22-25(29-24-19(3)6-5-11-32(24)26(22)34)31-14-12-30(13-15-31)20-7-9-21(36-4)10-8-20/h5-11,16,18H,12-15,17H2,1-4H3/b23-16- |
InChI Key |
DRHVLLZPVBXMBA-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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